molecular formula C7H13NO B1365780 3,3-Dimethylpiperidin-2-one CAS No. 23789-83-5

3,3-Dimethylpiperidin-2-one

Cat. No.: B1365780
CAS No.: 23789-83-5
M. Wt: 127.18 g/mol
InChI Key: VCGTVWAYTIKLRQ-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidin-2-one (CAS: 23789-83-5) is a six-membered lactam with two methyl groups at the 3-position of the piperidine ring. Its molecular formula is C₇H₁₃NO, and it has a molecular weight of 127.18 g/mol . The compound is typically stored at room temperature in a sealed container to avoid moisture absorption, and its solubility can be enhanced by heating or sonication in solvents like DMSO . It is commercially available in research-grade purity (>98%) from suppliers such as GLPBIO and BLDpharm . While primarily used in pharmaceutical and chemical research, its safety data (e.g., acute toxicity, skin/eye irritation) remain underreported in the provided evidence .

Properties

IUPAC Name

3,3-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)4-3-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGTVWAYTIKLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459699
Record name 3,3-dimethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23789-83-5
Record name 3,3-dimethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with methylating agents. For instance, the reaction of piperidin-2-one with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. Another method involves the use of Grignard reagents, where piperidin-2-one is reacted with methylmagnesium bromide to introduce the methyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield the corresponding amine, 3,3-Dimethylpiperidine, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles like amines or alcohols to form imines or acetals, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: 3,3-Dimethylpiperidine.

    Substitution: Imines, acetals, and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethylpiperidin-2-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating neurological disorders and cancer.

Case Study: Anticancer Activity
A study explored the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which demonstrated cytotoxic effects against hematological cancer cell lines. The compounds reduced cell growth and increased the expression of apoptosis-promoting genes such as p53 and Bax .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown its effectiveness against several bacterial and fungal strains:

OrganismActivity Level
Staphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Candida albicansModerate Inhibition
Aspergillus flavusWeak Inhibition

This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory drug design. Inhibiting sEH can lower inflammatory mediators, offering therapeutic potential for conditions like arthritis and sepsis.

The biological activities of this compound can be summarized as follows:

Activity TypeObserved Effects
Anti-inflammatoryReduced cytokine levels (IL-6, TNF-α)
AntibacterialEffective against Staphylococcus aureus, E. coli
NeuroprotectivePotential modulation of neurotransmitter systems

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound. The following table summarizes findings related to various derivatives:

Compound VariantIC50 (nM)Biological Activity
3,3-Dimethylpiperidine derivative0.05Strong sEH inhibition
Methyl-substituted variant0.114Moderate activity against P. falciparum
Non-substituted piperidine>10No significant activity

This data highlights how modifications to the molecular structure can significantly impact biological activity.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting a therapeutic effect. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Piperidin-2-one Derivatives

Table 1: Key Properties of Piperidin-2-one Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
3,3-Dimethylpiperidin-2-one 23789-83-5 C₇H₁₃NO 127.18 3,3-dimethyl Lipophilic; stable at RT; requires sonication for solubility
5-Hydroxy-3,3-dimethylpiperidin-2-one CID 105428435 C₇H₁₃NO₂ 143.18 3,3-dimethyl, 5-hydroxy Increased polarity due to -OH group; potential for hydrogen bonding
6-Methylpiperidin-2-one 4775-98-8 C₆H₁₁NO 113.16 6-methyl Reduced steric hindrance compared to 3,3-dimethyl derivative
2-Piperidone (unsubstituted) 675-20-7 C₅H₉NO 99.13 None Parent compound; higher reactivity due to lack of stabilizing methyl groups

Structural and Functional Insights :

  • 5-Hydroxy-3,3-dimethylpiperidin-2-one : The hydroxyl group introduces polarity, increasing aqueous solubility and enabling participation in hydrogen bonding, which may influence binding affinity in biological systems .

Heterocyclic Analogues with Different Ring Sizes

Table 2: Comparison with Pyrrolidin-2-one Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Key Properties
(3RS)-1,3-Dimethylpyrrolidin-2-one Not specified C₆H₁₁NO 113.16 5-membered Smaller ring size increases ring strain; faster hydrolysis kinetics
4-Ethyl-2-pyrrolidinone 41819-75-4 C₆H₁₁NO 113.16 5-membered Ethyl group enhances lipophilicity but reduces solubility

Key Differences :

  • Ring Size : Piperidin-2-one (6-membered) exhibits lower ring strain and greater conformational flexibility compared to pyrrolidin-2-one (5-membered), impacting reactivity and stability .
  • Substituent Effects : The 3,3-dimethyl configuration in piperidin-2-one provides greater steric protection against enzymatic degradation than the 1,3-dimethyl substitution in pyrrolidin-2-one .

Bioactive Analogues in Biomedical Research

  • Dihydropyrimidin-2(1H)-one Derivatives: Compounds like 4-aryl-3,4-dihydropyrimidine-5-carboxylates (e.g., compounds 50–52 in ) share structural motifs with this compound but include additional functional groups (e.g., carbamoyl chains).
  • 3-(4-Piperidinyl)propanamide Hydrochloride : This derivative (CAS: 1185126-95-7) highlights the versatility of piperidine scaffolds in drug discovery, though its pharmacological profile differs significantly due to the propanamide side chain .

Discrepancies and Limitations in Data

  • CAS Number Conflict : erroneously lists this compound with CAS "240.31" and formula C₁₁H₂₀N₄O₂, conflicting with verified sources . This is likely a typographical error.
  • Safety Data: Limited toxicological information is available for this compound, whereas 2-piperidone has well-documented handling guidelines .

Biological Activity

3,3-Dimethylpiperidin-2-one (also known as 3,3-DMP) is a cyclic amine with significant biological activity. This compound has garnered attention in medicinal chemistry due to its structural properties and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NOC_7H_{13}NO. Its structure features a piperidine ring with two methyl groups attached to the third carbon and a carbonyl group at the second position. This configuration contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Modulation : It has been reported to interact with enzymes involved in metabolic processes. Specifically, it may influence the activity of 11-beta-hydroxysteroid dehydrogenase (HSD11B1), which regulates the conversion of cortisone to cortisol, thereby affecting glucocorticoid levels in the body .
  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial and antifungal activities. For instance, N-hydroxy derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .
  • Potential Anticancer Activity : Some analogs of this compound have been investigated for their potential in treating cancers. For example, derivatives have shown promise as anti-lung cancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By modulating enzymes like HSD11B1, it can alter steroid metabolism, impacting physiological processes such as stress responses and inflammation .
  • Cellular Interaction : The compound's ability to interact with cell membranes and intracellular targets may contribute to its antimicrobial effects and influence on cancer cell proliferation .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antibacterial efficacy of various substituted derivatives of this compound against multiple pathogens. Results indicated significant activity against gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects of this compound derivatives on cancer cell lines. The findings revealed that certain modifications to the piperidine structure enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Organism/ProcessReference
N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-oneAntibacterialStaphylococcus aureus
BFDP (2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one)AnticancerLung cancer cells
5-Amino-3,3-dimethylpiperidin-2-oneEnzyme modulationHSD11B1 (glucocorticoid metabolism)

Q & A

Q. What protocols ensure reproducibility in synthetic and analytical workflows for this compound?

  • Methodological Answer : Document all parameters (e.g., stirring speed, humidity) and use internal standards (e.g., deuterated solvents for NMR). Share raw data (e.g., .cif files for crystallography, chromatograms) in supplementary materials. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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